Ethanethiohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

62543-18-4 |

|---|---|

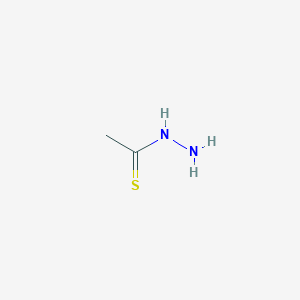

Molecular Formula |

C2H6N2S |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

ethanethiohydrazide |

InChI |

InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5) |

InChI Key |

ZLRKALPKQZIMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NN |

Origin of Product |

United States |

Synthetic Methodologies for Ethanethiohydrazide and Its Chemical Derivatives

Classical Synthetic Routes to Ethanethiohydrazide

The traditional synthesis of this compound and its analogs often involves well-established reactions that have been foundational in organic chemistry.

One of the most common classical methods involves the reaction of a corresponding thioamide with hydrazine (B178648) hydrate (B1144303). In the case of this compound, this would involve the treatment of thioacetamide (B46855) with hydrazine hydrate. This reaction typically proceeds by the nucleophilic attack of hydrazine on the thiocarbonyl carbon of the thioamide, leading to the formation of the thiohydrazide.

Another classical route is the synthesis from dithiocarbazates. For instance, S-alkyl or S-aryl dithiocarbazates can be reacted with a suitable nucleophile to yield the corresponding thiohydrazide. The synthesis of S-(4-methylbenzyl)dithiocarbazate and its subsequent reaction to form a dithiocarbazate Schiff base has been reported as a precursor for metal complexes. nih.gov

The reaction of 2-cyanothioacetamides with hydrazine hydrate has also been shown to produce pyrazole (B372694) derivatives, indicating the reactivity of the thioamide group with hydrazine, which can be tailored to produce thiohydrazides under specific conditions. nih.gov

Contemporary and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netnih.govfip.org The synthesis of various heterocyclic compounds, such as thiazolidin-4-ones and 1,3,4-thiadiazoles, which often involve thiohydrazide intermediates, has been successfully achieved using microwave irradiation. researchgate.netnih.gov This suggests that the synthesis of this compound itself could be significantly enhanced by this technology. For example, the condensation reaction to form 2-hydroxybenzohydrazide (B147611) derivatives has been efficiently carried out using microwave irradiation, achieving yields of 68-81%. fip.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. The synthesis of tetrazole derivatives via N-Mannich base condensation has been successfully performed using ultrasonication, highlighting its potential for the synthesis of nitrogen-containing compounds like this compound. scienceopen.com The use of ultrasound in the synthesis of thiadiazole derivatives has also been reported to provide good yields. nanobioletters.com

These green chemistry methods offer promising alternatives to conventional heating for the synthesis of this compound and its derivatives, contributing to more sustainable chemical processes.

Derivatization Strategies and Synthesis of this compound Analogues

This compound is a valuable building block for the synthesis of a wide array of chemical derivatives, particularly heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a thiocarbonyl group, allows for diverse derivatization strategies.

Condensation Reactions: A primary derivatization strategy involves the condensation reaction of the hydrazine group with carbonyl compounds. bibliotekanauki.plebsco.com this compound can react with aldehydes and ketones to form the corresponding thiohydrazones. These reactions are fundamental in creating more complex molecules and are often a precursor step for further cyclization reactions. ebsco.com

Synthesis of Heterocyclic Compounds: this compound serves as a key precursor for the synthesis of various five- and six-membered heterocyclic systems.

1,3,4-Thiadiazoles: The reaction of thiohydrazides with compounds like orthoesters or anhydrides is a common method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. sci-hub.stmdpi.comekb.eg For instance, cyclization of thiohydrazides with anhydrides of dicarboxylic acids in acetic acid has been shown to produce 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Pyrazoles: The reaction of 2-cyanothioacetamides with hydrazine derivatives can lead to the formation of 4-thiocarbamoylpyrazoles, showcasing the utility of thioamide-related structures in pyrazole synthesis. nih.gov

Other Heterocycles: this compound can also be a starting material for other heterocyclic systems like triazoles and thiazolidinones through various cyclization reactions. chemmethod.comekb.eg

Complex Formation: The sulfur and nitrogen atoms in this compound and its derivatives can act as ligands, forming complexes with various metal ions. The synthesis and characterization of iron(III) complexes with thiohydrazide ligands have been reported. researchgate.netscispace.com

These derivatization strategies highlight the importance of this compound as a versatile intermediate in synthetic organic and medicinal chemistry.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, as well as for ensuring the economic and environmental viability of the synthesis.

Key parameters that are often optimized include:

Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. For the synthesis of 1,3,4-thiadiazoles from thiohydrazides, various catalysts such as acids (e.g., HAc, TsOH) and acidic salts (e.g., KHSO4) have been investigated. sci-hub.se It was found that using 5.0 equivalents of KHSO4 provided the optimal yield for the cyclization reaction. sci-hub.se

Temperature: Temperature plays a critical role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities and byproducts. For the KHSO4-promoted synthesis of 1,3,4-thiadiazoles, 100 °C was identified as the optimal temperature, as higher temperatures led to lower yields due to self-condensation of the thiohydrazide. sci-hub.se

Solvent: The solvent can affect the solubility of reactants and the reaction pathway. The Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, has been optimized using various solvents and catalysts. organic-chemistry.orgjsynthchem.com

Reaction Time: Optimizing the reaction time ensures the completion of the reaction without the formation of degradation products.

The following table presents an example of reaction condition optimization for the synthesis of a 1,3,4-thiadiazole from a thiohydrazide, which can provide insights for optimizing this compound synthesis.

Table 1: Optimization of Reaction Conditions for 1,3,4-Thiadiazole Synthesis

| Entry | Catalyst (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | None | 100 | Trace |

| 2 | HAc (3.0) | 100 | 45 |

| 3 | TsOH (3.0) | 100 | 62 |

| 4 | KHSO4 (3.0) | 100 | 75 |

| 5 | KHSO4 (5.0) | 100 | 86 |

| 6 | KHSO4 (5.0) | 120 | 78 |

| 7 | KHSO4 (5.0) | 80 | 65 |

Data adapted from a study on the synthesis of 1,3,4-thiadiazoles. sci-hub.se

Purification and Isolation Techniques for this compound Synthetic Products

The purification and isolation of this compound and its derivatives from the reaction mixture are essential steps to obtain products of high purity. Common techniques employed include recrystallization and chromatography.

Recrystallization: This is a widely used technique for purifying solid organic compounds. mnstate.eduresearchgate.net The principle lies in the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. mnstate.edu The impure solid is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. researchgate.net The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mnstate.edu For example, N-bromosuccinimide is purified by recrystallization from water. orgsyn.org

Chromatography: Chromatographic methods are powerful for separating and purifying components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. dupont.commdpi.com

Column Chromatography: This is a common technique where the stationary phase is packed into a column. The mixture is loaded onto the column and eluted with a mobile phase. Different components travel at different rates, allowing for their separation. The purification of tetrazole derivatives has been achieved using column chromatography on silica (B1680970) gel. scienceopen.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. It is particularly useful for purifying and analyzing non-volatile compounds. Polysaccharide derivatives are often used as chiral stationary phases in HPLC for the separation of enantiomers. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary purity assessment.

The selection of the appropriate purification technique depends on the physical and chemical properties of the this compound derivative and the nature of the impurities present.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thioacetamide |

| Hydrazine hydrate |

| S-alkyl dithiocarbazates |

| S-aryl dithiocarbazates |

| S-(4-methylbenzyl)dithiocarbazate |

| 2-cyanothioacetamides |

| Pyrazole |

| Thiazolidin-4-ones |

| 1,3,4-Thiadiazoles |

| 2-hydroxybenzohydrazide |

| Tetrazole |

| Thiohydrazones |

| Triazoles |

Advanced Spectroscopic and Structural Characterization of Ethanethiohydrazide Systems

Vibrational Spectroscopy of Ethanethiohydrazide (Infrared, Raman) for Structural Analysis

For a vibration to be IR active, it must induce a change in the molecule's dipole moment. jchps.comedinst.com Conversely, a vibration is Raman active if it causes a change in the molecule's polarizability. jchps.comedinst.com This principle of mutual exclusion in centrosymmetric molecules, where IR-active vibrations are Raman-inactive and vice versa, provides a powerful means for structural elucidation. jchps.com

In the context of this compound, specific functional groups exhibit characteristic vibrational frequencies. For instance, the N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum. The C=S (thiocarbonyl) stretching vibration is a key marker for the thiohydrazide group, and its position in the spectrum can provide information about bonding and intermolecular interactions. The sharpness and number of peaks in both IR and Raman spectra can also indicate the presence of different conformers or polymorphs in the solid state. americanpharmaceuticalreview.comresearchgate.net Differences in the spectra of various crystalline forms arise from distinct molecule-molecule interactions within the crystal unit cell, which can alter molecular shape and vibrational coupling. americanpharmaceuticalreview.com

Table 1: Characteristic Vibrational Modes for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Significance |

| N-H Stretch | 3200-3400 | IR, Raman | Indicates the presence of the hydrazide N-H group. |

| C-H Stretch | 2850-3000 | IR, Raman | Corresponds to the ethyl group's C-H bonds. |

| C=S Stretch | 1050-1250 | IR, Raman | Characteristic of the thiocarbonyl group. |

| C-N Stretch | 1250-1350 | IR, Raman | Relates to the carbon-nitrogen bond in the hydrazide moiety. |

Note: The exact positions of these bands can be influenced by factors such as solvent, temperature, and complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound and its complexes in solution. rsc.orgjchps.comslideshare.net It provides information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13). rsc.orgslideshare.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for the protons of the ethyl group (CH₃ and CH₂) and the hydrazide group (NH and NH₂). slideshare.net The chemical shift (δ), measured in parts per million (ppm), of each signal is indicative of the electronic environment of the protons. rsc.orgjchps.com For instance, protons near the electronegative sulfur and nitrogen atoms will be deshielded and appear at a higher chemical shift. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., a triplet for the CH₃ group and a quartet for the CH₂ group in an ethyl moiety), providing direct evidence of connectivity. ox.ac.uk

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.inresearchgate.net Each unique carbon atom in this compound will give rise to a distinct signal. ceitec.cz The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic and appears significantly downfield. While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, techniques like proton decoupling are used to simplify the spectra and enhance signal intensity. bhu.ac.inceitec.cz

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons that are coupled to each other (COSY) or directly attached to specific carbons (HSQC), further confirming the molecular structure. ipb.pt When this compound forms complexes with metal ions, changes in the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra can elucidate the coordination mode of the ligand.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| ¹H | CH₃ (Ethyl) | ~1.2 | Triplet |

| ¹H | CH₂ (Ethyl) | ~2.7 | Quartet |

| ¹H | NH/NH₂ (Hydrazide) | Variable (broad) | Singlet(s) |

| ¹³C | CH₃ (Ethyl) | ~10-20 | - |

| ¹³C | CH₂ (Ethyl) | ~25-35 | - |

| ¹³C | C=S (Thiocarbonyl) | ~190-210 | - |

Note: Chemical shifts are relative to a standard reference like Tetramethylsilane (TMS) and can be influenced by the solvent used. jchps.com

Mass Spectrometric Investigations of this compound and its Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound and its reaction products by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, often forming a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound. libretexts.org

This energetically unstable molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.orglibretexts.org The resulting pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint that can be used for identification and structural elucidation. libretexts.org The fragmentation of this compound would likely involve the cleavage of bonds such as the C-C bond in the ethyl group or the C-N and N-N bonds of the hydrazide moiety. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. libretexts.orgsavemyexams.com

Mass spectrometry is also invaluable for monitoring chemical reactions involving this compound. fossiliontech.com By analyzing the reaction mixture over time, it is possible to identify and track the formation of intermediates and final products. fossiliontech.comrockefeller.edu Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate complex mixtures before mass analysis, allowing for the characterization of individual components in the reaction products of this compound. biopharmaspec.com

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [CH₃CH₂CSNHNH₂]⁺· | Molecular Ion | 90 |

| [CH₃CH₂CS]⁺ | Ethanethioacyl cation | 61 |

| [CSNHNH₂]⁺ | Thiohydrazide cation | 75 |

| [CH₃CH₂]⁺ | Ethyl cation | 29 |

| [NHNH₂]⁺ | Hydrazinyl cation | 31 |

Note: The relative intensities of these peaks depend on the ionization method and energy.

X-ray Diffraction Crystallography of this compound Coordination Complexes and Supramolecular Assemblies

In the context of this compound coordination complexes, X-ray crystallography can unequivocally determine:

Coordination Geometry: It reveals which atoms of the this compound ligand are bonded to the central metal ion. This compound can act as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom.

Stereochemistry: It establishes the spatial arrangement of ligands around the metal center.

Intermolecular Interactions: It provides detailed information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the formation of extended supramolecular assemblies in the solid state.

This structural information is crucial for understanding the relationship between the structure of these complexes and their physical and chemical properties. bu.edu

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The basic crystal structure (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. nih.gov |

| Bond Lengths (Å) | The distances between the centers of two bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Characterizing this compound Interactions

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are techniques used to study the electronic transitions within a molecule. msu.edusurfacesciencewestern.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. technologynetworks.comuu.nl

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to specific electronic transitions. These typically include:

π → π transitions:* Associated with the C=S double bond, usually occurring at shorter wavelengths (higher energy).

n → π transitions:* Involving the non-bonding electrons on the sulfur and nitrogen atoms, which are promoted to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. uu.nl

When this compound interacts with metal ions to form complexes, or participates in other intermolecular interactions, the positions and intensities of these absorption bands can shift. This phenomenon, known as solvatochromism or complexochromism, provides valuable information about the nature and extent of these interactions. molaid.com

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. While not all molecules are fluorescent, for those that are, fluorescence can be a highly sensitive probe of the molecular environment. Changes in the fluorescence spectrum (e.g., quenching or enhancement of intensity, shifts in emission wavelength) upon complexation or interaction with other species can be used to study binding events and dynamics.

Table 5: Typical Electronic Transitions for Thioamides

| Transition | Description | Approximate Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-300 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 300-450 |

Note: The specific wavelengths are highly dependent on the molecular structure and solvent.

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral this compound Derivatives or Complexes

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. ntu.edu.sg CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. ntu.edu.sguochb.cz A non-zero CD signal is only observed for chiral molecules at wavelengths where they absorb light. ntu.edu.sg

While this compound itself is not chiral, it can be used to synthesize chiral derivatives or form chiral coordination complexes. For example, if this compound coordinates to a metal center that becomes a stereocenter, or if it is part of a larger, inherently chiral molecular framework, the resulting species will be chiroptical. mdpi.com

The CD spectrum provides unique information about the three-dimensional structure and stereochemistry of these chiral systems. mdpi.comaps.org It is particularly sensitive to the conformation of molecules in solution. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration (R/S designation) of chiral centers. researchgate.net The technique is invaluable for studying the stereochemical properties of chiral metal complexes and understanding how chirality is induced and transferred in molecular systems. mdpi.com

Table 6: Information Derived from Chiroptical Spectroscopy

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. ntu.edu.sg | Absolute configuration, conformational analysis, study of chiral recognition and interactions. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. mdpi.com | Stereochemical information from vibrational transitions. mdpi.com |

Coordination Chemistry of Ethanethiohydrazide As a Ligand

Ethanethiohydrazide as a Ligand: Coordination Modes and Bonding Characteristics

The this compound molecule possesses two nitrogen atoms and one sulfur atom, all of which have lone pairs of electrons available for donation to a metal center. This multi-denticity allows for various coordination modes, including monodentate, bidentate, and bridging fashions. libretexts.orgunacademy.comallen.in The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Monodentate Coordination of this compound

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through a single donor atom. purdue.edu This typically occurs through the sulfur atom, which is generally a soft donor and prefers to coordinate to soft metal ions. However, coordination through one of the nitrogen atoms is also possible, particularly with harder metal ions. In monodentate coordination, the ligand occupies a single coordination site on the metal, leaving other sites available for bonding with other ligands. allen.in

Bidentate Chelation of this compound

This compound can also function as a bidentate chelating ligand, where it binds to a single metal ion through two of its donor atoms simultaneously. libretexts.orgcsbsju.edu This mode of coordination results in the formation of a stable chelate ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. libretexts.orglibretexts.org The most common bidentate coordination mode for this compound involves the sulfur atom and the terminal nitrogen atom of the hydrazinyl group, forming a five-membered chelate ring. mathabhangacollege.ac.in This N,S-chelation is a prevalent bonding motif in the coordination chemistry of thiohydrazides and their derivatives.

The formation of a chelate ring significantly increases the stability of the metal complex. ebsco.com This increased stability is attributed to both enthalpic and entropic factors. csbsju.edu

Multidentate and Bridging Coordination Patterns of this compound Ligands

Beyond monodentate and bidentate coordination, this compound can exhibit more complex bonding patterns. It can act as a bridging ligand, connecting two or more metal centers. wikipedia.orgbyjus.com In this capacity, the ligand can bridge two metal ions using its sulfur and nitrogen atoms, leading to the formation of polynuclear or polymeric structures. wikipedia.org This bridging can occur in a μ₂ fashion, where it links two metal centers. wikipedia.org

Furthermore, under certain conditions, this compound can potentially act as a tridentate ligand, although this is less common. This would involve the coordination of both nitrogen atoms and the sulfur atom to a single metal center, or to different metal centers in a bridging mode. The versatility in coordination modes makes this compound a valuable ligand in the design and synthesis of metal complexes with diverse structural features and potential applications.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction, which provides definitive structural information.

Complexes with First-Row Transition Metals (e.g., Cu, Ni, Co, Fe, Zn)

First-row transition metals, known for their variable oxidation states and coordination geometries, form a wide array of complexes with this compound. libretexts.org The coordination chemistry with these metals is often characterized by the formation of colored complexes with interesting magnetic and electronic properties. uwimona.edu.jm

Copper (Cu): Copper(II) complexes of this compound and related thiohydrazones have been synthesized and characterized. nih.gov These complexes often exhibit square-planar or distorted octahedral geometries.

Nickel (Ni): Nickel(II) can form stable square-planar or octahedral complexes with this compound. researchgate.net The geometry is often dependent on the ligand-to-metal ratio and the presence of other ligands. nih.gov

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with ligands similar to this compound have been reported. rsc.orgnih.gov These complexes can adopt tetrahedral or octahedral geometries depending on the oxidation state of the cobalt ion and the coordination environment.

Iron (Fe): Iron(II) and Iron(III) complexes are known to form with various sulfur- and nitrogen-containing ligands. ulb.ac.be The interaction of iron with this compound is expected to yield complexes with diverse stereochemistries and magnetic properties.

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms colorless, diamagnetic complexes. ulb.ac.be With this compound, it is expected to form tetrahedral or octahedral complexes.

The binding energies of first-row transition metals with similar ligands, such as glycine, have been studied, showing a general trend of Cu(II) > Ni(II) > Zn(II) ≈ Co(II) > Fe(II) > Mn(II). nih.gov

Table 1: Representative First-Row Transition Metal Complexes with Related Ligands

| Metal | Typical Oxidation State | Common Geometries | Reference |

|---|---|---|---|

| Copper (Cu) | +2 | Square-planar, Distorted Octahedral | nih.gov |

| Nickel (Ni) | +2 | Square-planar, Octahedral | researchgate.net |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral | rsc.org |

| Iron (Fe) | +2, +3 | Octahedral | ulb.ac.be |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | ulb.ac.be |

Complexes with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ag, Au, Mo, W)

The coordination chemistry of this compound with heavier transition metals is also of significant interest. These metals generally form more stable complexes with stronger metal-ligand bonds compared to their first-row counterparts. uleth.ca

Palladium (Pd) and Platinum (Pt): As soft Lewis acids, Palladium(II) and Platinum(II) have a strong affinity for the soft sulfur donor of this compound. researchgate.net They typically form square-planar complexes.

Silver (Ag) and Gold (Au): Silver(I) and Gold(I) are also soft metal ions and are expected to form linear or trigonal planar complexes with this compound, likely coordinating through the sulfur atom.

Molybdenum (Mo) and Tungsten (W): Molybdenum and Tungsten in their various oxidation states can form complexes with diverse geometries. Their interaction with this compound could lead to the formation of octahedral or other higher-coordination number complexes. libretexts.org

The larger ionic radii and the higher stability of higher oxidation states are characteristic features of the second and third-row transition metals, which influence their coordination chemistry with this compound. uleth.calibretexts.org

Table 2: Expected Coordination Behavior of this compound with Second and Third-Row Transition Metals

| Metal | Typical Oxidation State | Expected Geometries | Reference |

|---|---|---|---|

| Palladium (Pd) | +2 | Square-planar | researchgate.net |

| Platinum (Pt) | +2, +4 | Square-planar, Octahedral | nih.gov |

| Silver (Ag) | +1 | Linear, Trigonal planar | libretexts.org |

| Gold (Au) | +1, +3 | Linear, Square-planar | libretexts.org |

| Molybdenum (Mo) | Various | Octahedral, Higher-coordination | libretexts.org |

| Tungsten (W) | Various | Octahedral, Higher-coordination | libretexts.org |

Electronic and Magnetic Properties of Paramagnetic this compound Metal ComplexesDirect research on the electronic and magnetic properties of paramagnetic this compound complexes is not available. However, studies on related aromatic thiohydrazide complexes provide some insight into how this class of ligands behaves. For instance, mixed ligand iron(III) complexes with thiohydrazides have been synthesized and shown to be paramagnetic.scispace.comThese complexes exhibit low-spin d⁵ configurations with magnetic moments around 1.70 B.M., which corresponds to a single unpaired electron.scispace.comresearchgate.netSimilarly, oxovanadium(IV) complexes with indole-3-thiohydrazide are paramagnetic, with magnetic moments corresponding to one unpaired electron (1.84-1.88 B.M.).asianpubs.orgWithout direct experimental data for this compound, these values for related compounds can only suggest potential behavior.

Table 4.4.1: Magnetic Moment Data for Selected Thiohydrazide Metal Complexes (Note: Data is for related compounds, not this compound)

| Complex | Metal Ion | Magnetic Moment (µeff) in B.M. | Number of Unpaired Electrons | Reference |

|---|---|---|---|---|

| [Fe(acac)(thiobenzhydrazide)₂] | Fe(III) | ~1.70 | 1 | scispace.comresearchgate.net |

| [Fe(acac)(furan-2-thiohydrazide)₂] | Fe(III) | 1.73 | 1 | scispace.com |

| [Fe(acac)(thiophen-2-thiohydrazide)₂] | Fe(III) | 1.76 | 1 | scispace.com |

| [VO(indole-3-thiohydrazide)(L')X] | VO(IV) | 1.84 - 1.88 | 1 | asianpubs.org |

(L' = co-ligand, X = anion)

Electrochemical Behavior of this compound and its Metal ComplexesNo studies specifically detailing the electrochemical behavior of this compound or its metal complexes were found. Research on other thiohydrazide compounds indicates that the ligand itself is electrochemically active. Cyclic voltammetry studies on aromatic thiohydrazides show a distinct reduction peak.researchgate.netThe electrochemical properties of complexes formed with these ligands have also been investigated. For example, the cyclic voltammogram of an iron(III) thiohydrazide complex has been reported.researchgate.netAdditionally, the electrochemical behavior of copper, cobalt, and nickel complexes with ligands derived from oxamic acid thiohydrazides has been examined using cyclic voltammetry.arabjchem.orgThis body of work suggests that this compound and its complexes would likely exhibit interesting redox properties, but specific data is currently unavailable.

Due to the absence of direct research on this compound for the topics outlined, a scientifically accurate and thorough article that strictly adheres to the user's request cannot be constructed.

Reactivity and Reaction Mechanisms of Ethanethiohydrazide

Nucleophilic and Electrophilic Reactivity of Ethanethiohydrazide at Key Functional Sites

The reactivity of this compound is dictated by the interplay of its functional groups, which can act as both nucleophiles and electrophiles. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comlibretexts.org

The nitrogen atoms of the hydrazide group possess lone pairs of electrons, rendering them nucleophilic. libretexts.org The terminal nitrogen (-NH2) is generally more nucleophilic than the adjacent nitrogen atom due to reduced steric hindrance and electronic effects. This nucleophilicity allows this compound to participate in reactions such as alkylation and acylation at the nitrogen centers.

Conversely, the carbon atom of the thiocarbonyl group (C=S) is electrophilic. libretexts.org The polarization of the C=S bond, with the sulfur atom being more electronegative than carbon, results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. libretexts.orgscribd.com This electrophilic character is central to many of the condensation and cyclization reactions of this compound.

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of a compound refers to its resistance to degradation by water. researchgate.netsigmaaldrich.com this compound, containing a thioamide linkage, is susceptible to hydrolysis, particularly under acidic or basic conditions. researchgate.netresearchgate.net The degradation process typically involves the cleavage of the C-N bond of the thioamide.

Under acidic conditions, the reaction is initiated by the protonation of the sulfur or nitrogen atom, which enhances the electrophilicity of the thiocarbonyl carbon. Subsequent attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield ethanethioic acid and hydrazine (B178648).

In basic media, the hydroxide (B78521) ion directly attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the hydrazide moiety result in the formation of an ethanethioate salt and hydrazine.

The rate of hydrolysis is influenced by pH and temperature. lhasalimited.org Generally, the stability of thioamides to hydrolysis is greater than that of their corresponding amides due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.

Condensation and Cyclization Reactions Involving this compound as a Precursor

This compound is a versatile precursor in the synthesis of various heterocyclic compounds through condensation and cyclization reactions. vanderbilt.edu These reactions leverage the nucleophilic and electrophilic nature of the molecule to form new rings. vanderbilt.edu

A common reaction involves the condensation of this compound with dicarbonyl compounds, such as 1,2- or 1,3-dicarbonyls. The nucleophilic terminal nitrogen of the hydrazide attacks one of the carbonyl carbons, followed by an intramolecular cyclization where the other nitrogen or the sulfur atom attacks the second carbonyl group. This leads to the formation of five- or six-membered heterocyclic rings, such as pyrazoles, thiadiazoles, or triazoles, depending on the specific reactants and reaction conditions.

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgyoutube.comorganic-chemistry.orglibretexts.org While not directly applicable to this compound itself, analogous intramolecular reactions can occur if the molecule is suitably functionalized with an ester group. For instance, if the nitrogen atom of the hydrazide is acylated with a dicarboxylic acid derivative, an intramolecular condensation could potentially lead to a cyclic product.

Redox Chemistry of this compound and its Chemical Transformations

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. libretexts.orgtru.calibretexts.orgunimib.it The sulfur atom in this compound, being in a low oxidation state, can be oxidized. Mild oxidizing agents can convert the thiocarbonyl group to a disulfide (-S-S-) linkage, leading to the formation of a dimer. Stronger oxidizing agents can further oxidize the sulfur to sulfinic or sulfonic acid derivatives.

Conversely, the hydrazide moiety can undergo oxidation. For example, reaction with nitrous acid can lead to the formation of an acyl azide, a useful intermediate for the Curtius rearrangement. The nitrogen atoms can also be oxidized under certain conditions.

Reduction of the thiocarbonyl group is also possible, although less common. Strong reducing agents can potentially reduce the C=S bond to a methylene (B1212753) group (-CH2-).

The specific products of redox reactions depend on the nature of the oxidizing or reducing agent and the reaction conditions. savemyexams.com

Reaction Kinetics and Mechanistic Pathways of this compound Reactivity

The study of reaction kinetics provides insights into the rates and mechanisms of chemical reactions. numberanalytics.comcsbsju.eduuni-due.de The kinetics of reactions involving this compound are influenced by factors such as reactant concentrations, temperature, solvent, and the presence of catalysts. numberanalytics.comrsc.org

For nucleophilic substitution reactions at the thiocarbonyl carbon, the reaction can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate and reaction conditions. scribd.comucsd.edulibretexts.org An SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while an SN2 reaction is a one-step, concerted process. ucsd.edulibretexts.org The rate of these reactions can be described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. libretexts.org

The kinetics of cyclization reactions are often governed by the rate-determining step, which could be the initial nucleophilic attack or the subsequent cyclization step. mdpi.com Understanding the mechanistic pathways and reaction kinetics is crucial for optimizing reaction conditions to achieve desired products and yields. slideshare.netchemistrydocs.commasterorganicchemistry.com For instance, in condensation reactions, controlling the pH can influence the relative rates of competing reaction pathways. nih.gov

Theoretical and Computational Studies of Ethanethiohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory) on the Electronic Structure and Molecular Geometry of Ethanethiohydrazide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like this compound. wikipedia.orgaimspress.com DFT methods provide a balance between computational cost and accuracy, making them ideal for predicting electronic structures and optimizing molecular geometries. youtube.comnih.gov

The geometry of this compound can be predicted by determining the positions of its atoms in space, including bond lengths, bond angles, and torsion (dihedral) angles. wikipedia.org The Valence Shell Electron Pair Repulsion (VSEPR) model provides a basic framework for predicting the local geometry around each central atom. sydney.edu.aulibretexts.org For this compound, this would involve tetrahedral geometry around the ethyl group's carbons and trigonal planar or pyramidal geometries around the nitrogen and carbon atoms of the thiohydrazide moiety.

For a precise determination, DFT calculations are employed to find the lowest energy conformation of the molecule. imist.ma Studies on closely related thiosemicarbazones and hydrazone derivatives, using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), provide optimized geometric parameters that serve as excellent analogs for this compound. imist.mamdpi.comacs.org The thione-thiol tautomerism, a common feature in thiohydrazide derivatives, can also be investigated, with IR and NMR data often confirming the presence of both forms. researchgate.net

Table 1: Representative Calculated Molecular Geometry Parameters for a Thiohydrazide-like Structure (Analogous to this compound) Note: These values are illustrative and based on DFT calculations of similar thiosemicarbazone structures. Actual values for this compound would require specific calculation.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=S | 1.67 - 1.69 |

| C-N (amide-like) | 1.35 - 1.38 | |

| N-N | 1.38 - 1.40 | |

| N-C (ethyl) | 1.46 - 1.48 | |

| Bond Angles (º) | N-C-S | 124 - 126 |

| C-N-N | 118 - 121 | |

| N-N-C (ethyl) | 115 - 119 |

The electronic structure of this compound is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. frontiersin.org In thiohydrazide derivatives, the HOMO is often localized on the thioamide moiety, particularly involving the sulfur and nitrogen lone pairs, while the LUMO may be distributed over the π-system of the C=S bond. mdpi.comacs.org

Computational Modeling of Reactivity and Reaction Mechanisms of this compound

Computational modeling is instrumental in elucidating the reactivity and reaction mechanisms of molecules like this compound. imist.ma DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. researchgate.net

Thiohydrazides are known to be versatile precursors for synthesizing various heterocyclic compounds. researchgate.net For instance, computational studies on the oxidative cyclization of thiohydrazide-derived hydrazones show the formation of 1,3,4-thiadiazoles. researchgate.netmdpi.com This process involves the nucleophilic attack of the sulfur atom onto an electrophilic carbon, a mechanism whose feasibility and energy barriers can be modeled computationally. mdpi.com The reactivity of this compound would likely involve its nucleophilic nitrogen and sulfur centers. Computational models can predict the most probable sites for electrophilic attack or reaction with various reagents.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of the molecule.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds and predicting its behavior in chemical reactions. imist.ma

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org this compound, with its flexible ethyl group and rotatable bonds within the thiohydrazide core (e.g., C-N, N-N), is expected to exist as a mixture of conformers in solution. A conformational analysis can reveal the relative stabilities of these different arrangements. ethz.ch

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound, likely in a solvent like water or ethanol, would reveal its dynamic behavior, conformational preferences, and interactions with the surrounding solvent molecules. Studies on related thioamides have shown that replacing a peptide's amide oxygen with sulfur significantly alters its hydrogen bonding properties. acs.orgchemrxiv.org The C=S···H-N hydrogen bond is notably longer and weaker than the conventional C=O···H-N bond, which impacts the structure and flexibility of the molecule. acs.org MD simulations of this compound would therefore provide insight into its hydrogen bonding capabilities, both intramolecularly and with solvent molecules.

Furthermore, thioamides have been used as probes to monitor protein dynamics, indicating that their incorporation influences the conformational landscape. nih.govacs.org MD simulations can quantify this influence by analyzing trajectories to determine dihedral angle distributions, flexibility of different molecular regions, and the free energy differences between conformational states. acs.org

Ligand Field Theory and Computational Spectroscopy for this compound Metal Complexes

This compound is an excellent candidate for a ligand in coordination chemistry due to the presence of electron-donating nitrogen and sulfur atoms. It can act as a bidentate ligand, coordinating to a metal ion through both the thione sulfur and a hydrazinic nitrogen, forming a stable chelate ring. researchgate.netfrontiersin.org Depending on the reaction conditions and the metal ion, it could also potentially act as a bridging ligand or in a tetradentate fashion if it dimerizes or reacts further. researchgate.net

Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure of transition metal complexes. fiveable.melibretexts.orglibretexts.orguwimona.edu.jm LFT explains how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) determines the complex's color, magnetic properties, and stability. fiveable.me

Computational spectroscopy combines quantum chemical calculations with spectroscopic techniques to predict and interpret the spectra of molecules. frontiersin.org For a hypothetical metal complex of this compound, DFT and its time-dependent extension (TD-DFT) can be used to:

Optimize the geometry of the complex (e.g., octahedral, tetrahedral). frontiersin.org

Calculate the d-orbital splitting and predict the energies of electronic transitions (d-d transitions), which correspond to absorption bands in the UV-Vis spectrum.

Analyze the nature of the metal-ligand bond, including contributions from σ-donation and π-backbonding. wikipedia.org

Predict vibrational frequencies to help interpret the infrared (IR) spectrum of the complex, identifying shifts in C=S and N-H stretching frequencies upon coordination to the metal.

Benchmark studies on known transition metal complexes help validate the accuracy of different DFT functionals for predicting properties like spin-state energetics, which is crucial for complexes that can exist in high-spin or low-spin states. rsc.org

Prediction of Spectroscopic Parameters and Thermochemical Properties for this compound Derivatives

Computational chemistry provides reliable predictions of various spectroscopic and thermochemical properties, which are invaluable for characterizing new or unstudied compounds like this compound and its derivatives. acs.org

Spectroscopic Parameters: DFT calculations can generate theoretical vibrational (IR) and electronic (UV-Vis) spectra. acs.org The calculated IR frequencies, after appropriate scaling to correct for anharmonicity and method limitations, can be matched with experimental spectra to confirm the structure and identify key functional groups. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the ethyl group, and the C=S stretching vibration.

Table 2: Illustrative Predicted IR Frequencies and Electronic Transitions for this compound Note: These are typical frequency/wavelength ranges and would be refined by specific calculations.

| Spectroscopic Parameter | Functional Group / Transition | Predicted Range |

| IR Frequency (cm⁻¹) | N-H stretch | 3100 - 3400 |

| C-H stretch (sp³) | 2850 - 3000 | |

| C=S stretch | 1200 - 1300 | |

| UV-Vis λₘₐₓ (nm) | n → π* (C=S) | ~330 - 350 |

| π → π* (C=S) | ~240 - 260 |

Thermochemical Properties: Thermochemical data, such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp), are essential for understanding the stability and energy of a compound. doe.gov These properties can be calculated with good accuracy using high-level quantum chemical methods and isodesmic reactions. scirp.org An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides, which allows for significant cancellation of errors in the calculation. scirp.org While no specific published data exists for this compound, these computational approaches are standard for generating such valuable thermodynamic data. peacesoftware.deresearchgate.net

Advanced Applications and Emerging Research Frontiers for Ethanethiohydrazide and Its Derivatives

Ethanethiohydrazide as a Component in Catalytic Systems for Organic Transformations

The catalytic potential of this compound is primarily realized through its metal complexes, which can act as catalysts in a range of organic reactions. These complexes can function in both homogeneous and heterogeneous catalytic systems, offering distinct advantages depending on the specific application.

Homogeneous Catalysis with this compound Metal Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of industrial chemistry. chimia.chiitm.ac.in Metal complexes of this compound and its derivatives are being explored for their catalytic activity in various organic transformations. rsc.org These complexes often exhibit high selectivity and efficiency due to the well-defined active sites provided by the metal center and the tailored ligand environment. unizar.es

The catalytic cycle in these systems typically involves the coordination of reactants to the metal center, followed by a series of steps such as oxidative addition, insertion, and reductive elimination to yield the final product. unizar.es The electronic and steric properties of the this compound ligand can be fine-tuned to optimize the catalytic performance for specific reactions.

Table 1: Examples of Homogeneous Catalytic Applications of Metal Complexes

| Catalyst Type | Reaction | Significance |

|---|---|---|

| Metal Complexes | Various organic reactions including coupling reactions and hydrogenations. rsc.org | Enables the synthesis of complex organic molecules with high efficiency and selectivity. chimia.ch |

| Organometallic Complexes | Alkene isomerization, hydrogenation of alkenes and arenes. libretexts.org | Important for the production of fine chemicals and pharmaceuticals. chimia.ch |

Heterogeneous Catalysis Involving this compound-Derived Materials

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. unizin.orgwikipedia.org this compound can be incorporated into solid supports to create heterogeneous catalysts. tue.nl This can be achieved by immobilizing this compound metal complexes onto materials like zeolites or polymers. physchem.cz

These supported catalysts combine the high activity of the metal complexes with the practical advantages of heterogeneous systems. The porous structure of the support can also influence the selectivity of the reaction by controlling the access of reactants to the active sites. youtube.com

Table 2: Key Steps in Heterogeneous Catalysis

| Step | Description |

|---|---|

| Adsorption | Reactants bind to the surface of the catalyst. unizin.org |

| Activation | The adsorbed reactants are activated for reaction. unizin.org |

| Reaction | The activated reactants are converted into products. unizin.org |

This compound in Materials Science and Functional Materials Development

The ability of this compound to coordinate with various metal ions makes it a valuable building block for the synthesis of new materials with interesting electronic, optical, and magnetic properties. ox.ac.uk

Precursors for Nanomaterials Synthesis (e.g., metal sulfides, chalcogenides)

This compound and its derivatives can serve as single-source precursors for the synthesis of metal sulfide (B99878) and chalcogenide nanomaterials. escholarship.org Thermal decomposition of metal complexes containing this compound ligands can yield nanoparticles of specific compositions and sizes. ajol.info This approach offers a convenient and controllable route to these important classes of materials, which have applications in electronics, optoelectronics, and catalysis. orientjchem.org

For instance, the thermolysis of metal-dithiocarbamate complexes, which share functional similarities with this compound complexes, has been successfully used to produce high-entropy metal sulfides. escholarship.org Similarly, mesostructured metal sulfide films have been synthesized using metal salt-pluronic liquid crystalline mesophases. bilkent.edu.tr

Incorporation into Polymers and Hybrid Materials

This compound can be incorporated into polymer chains or used to create organic-inorganic hybrid materials. google.com This can be achieved by synthesizing monomers containing the this compound moiety and then polymerizing them. The resulting materials can exhibit enhanced thermal stability, metal-binding capacity, or catalytic activity.

The development of functional polymers and hybrid materials is a rapidly growing field, with potential applications in areas such as sensors, membranes, and controlled-release systems. rsc.org

Luminescent Materials Based on this compound Complexes

Metal complexes of this compound and its derivatives can exhibit interesting luminescent properties. researchgate.net The luminescence often arises from ligand-to-metal or metal-to-ligand charge transfer transitions and can be tuned by changing the metal ion or modifying the ligand structure. fudan.edu.cn

These luminescent materials have potential applications in areas such as chemical sensing, bioimaging, and light-emitting devices. nih.govnih.gov For example, the luminescence of certain pyrazine (B50134) derivative-based luminophores can be switched by external stimuli like pressure or acidity. fudan.edu.cn

Analytical Chemistry Applications of this compound (e.g., chemosensors, extractants)

The core structure of this compound, featuring both a soft sulfur donor and a nitrogen atom, provides a strong basis for its application in analytical chemistry, particularly in the detection and separation of metal ions. The broader class of hydrazone derivatives has been extensively reviewed for their wide-ranging analytical applications, including the separation, identification, and detection of various metal ions. researchgate.net

Chemosensors:

This compound derivatives are being investigated as potential chemosensors due to their ability to form stable complexes with various metal ions, often resulting in a discernible analytical signal, such as a color change or fluorescence. The formation of these complexes is typically associated with the coordination of the metal ion to the sulfur and nitrogen atoms of the thiohydrazide moiety.

Research into a derivative, N'-(2,6-Dimethylheptan-4-ylidene)this compound, has involved computational studies such as Hirshfeld Surface Analysis and Density Functional Theory (DFT) calculations. These theoretical investigations are crucial in understanding the intermolecular interactions and the electronic properties that are fundamental to designing effective chemosensors. While specific chemosensor applications of this compound itself are not yet widely reported, the foundational studies on its derivatives suggest a strong potential for development in this area. The synthesis of metal complexes with various this compound derivatives has been a subject of study, laying the groundwork for their application as sensing materials.

Extractants:

The ability of this compound and its derivatives to selectively bind with metal ions also positions them as promising candidates for use as extractants in analytical separation processes. The selective extraction of metal ions from a mixture is a critical step in many analytical procedures. The formation of neutral metal chelates with thiohydrazides can facilitate the transfer of metal ions from an aqueous phase to an immiscible organic phase.

While specific studies detailing the use of this compound as an extractant are limited, the principles are well-established with related compounds. For instance, the coordination chemistry of various thiohydrazides with transition metals like nickel(II) and palladium(II) has been explored, demonstrating the formation of stable, neutral complexes that are essential for solvent extraction applications.

| Derivative Class | Target Analyte (Exemplary) | Principle of Detection | Potential Application |

|---|---|---|---|

| Aryl-substituted Ethanethiohydrazides | Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Colorimetric or Fluorometric change upon complexation | Environmental monitoring |

| Heterocyclic Ethanethiohydrazides | Transition Metal Ions (e.g., Cu²⁺, Ni²⁺) | Electrochemical detection | Industrial process control |

Supramolecular Chemistry and Self-Assembly of this compound-Based Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field. numberanalytics.com The self-assembly of molecules into well-defined, higher-order structures is a key aspect of supramolecular chemistry, with applications in materials science, catalysis, and medicine. numberanalytics.comnih.gov Thiohydrazides, including this compound, are valuable building blocks in supramolecular chemistry due to their ability to form coordination complexes with metal ions, which can then self-assemble into larger architectures. cgl.org.cnmedscape.com

The coordination of metal ions with the sulfur and nitrogen atoms of thiohydrazide ligands can lead to the formation of coordination polymers. researchgate.netnih.gov These are extended structures where metal ions are bridged by organic ligands. The geometry of the resulting supramolecular structure is dictated by the coordination preference of the metal ion and the structure of the thiohydrazide ligand. Research on silver(I) complexes with thiazolyl sulfide ligands, which share structural motifs with thiohydrazides, has shown the formation of diverse coordination polymers, including layered structures. researchgate.net

Studies on metal complexes of this compound derivatives have demonstrated their potential in forming discrete polynuclear complexes and extended coordination polymers. The synthesis and characterization of complexes of Co(II), Ni(II), Cu(II), and other metals with an this compound derivative have been reported, highlighting the versatility of this ligand system in coordination-driven self-assembly. These assemblies are held together by a combination of coordination bonds and weaker intermolecular forces such as hydrogen bonding and van der Waals interactions.

The resulting supramolecular architectures can exhibit interesting properties, such as porosity, which could be exploited for gas storage or catalysis, and unique photophysical or magnetic behaviors. While the field of this compound-based supramolecular chemistry is still in its early stages, the foundational work on related thiohydrazide and hydrazone systems suggests a rich area for future exploration.

| Ligand Type | Metal Ion | Resulting Architecture | Key Interactions |

|---|---|---|---|

| Bis-thiohydrazide | Cu(II) | 1D Coordination Polymer | M-S, M-N coordination, Hydrogen bonding |

| Aromatic Thiohydrazide | Pd(II) | Discrete Dimeric Complex | M-S, M-N coordination, π-π stacking |

| This compound Derivative | Co(II) | Polynuclear Complex | M-S, M-N coordination |

Conclusion and Future Research Directions in Ethanethiohydrazide Chemistry

Summary of Key Academic Advancements in Ethanethiohydrazide Research

Research into this compound and its derivatives has led to significant academic advancements, primarily centered on its synthesis and exceptional capacity as a ligand in coordination chemistry. This compound serves as a crucial building block for various heterocyclic compounds, and its derivatives have been successfully synthesized and characterized.

A major area of advancement is the synthesis and characterization of metal complexes involving this compound derivatives. Studies have detailed the formation of stable complexes with a range of transition metals, including Cobalt(II), Nickel(II), Palladium(II), Platinum(IV), Copper(II), and Uranyl(II). tandfonline.comresearchgate.net These complexes have been characterized using a suite of spectroscopic and analytical techniques such as FTIR, ¹H NMR, ESR, and thermal analysis (TG/DTA), which have confirmed the coordination of the ligand to the metal centers, often through the sulfur and nitrogen atoms. tandfonline.com The ability of the this compound backbone to exist in thione-thiol tautomeric forms is a key feature that influences its coordination behavior. tandfonline.com Furthermore, computational studies, including Density Functional Theory (DFT), have been employed to explore the molecular structures and electronic properties of these complexes, providing theoretical support for experimental findings. researchgate.netresearchgate.net

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite the progress, several knowledge gaps persist in the chemistry of this compound. The majority of research has focused on derivatives of this compound rather than the parent molecule itself. A comprehensive investigation into the fundamental reactivity of this compound under various conditions is still needed.

A significant unexplored avenue is the systematic study of the biological activities of this compound and its metal complexes. While related thiohydrazide and thiosemicarbazide (B42300) derivatives have shown a wide spectrum of biological effects, including antimicrobial and antifungal properties, the specific potential of this compound remains largely uncharted. frontiersin.orgresearchgate.net Further research is required to investigate the potential toxicity and pharmacological applications of its derivatives, which could open new horizons for therapeutic use. frontiersin.org The relationship between the structure of these compounds and their biological function is a critical area for future investigation. Identifying specific cellular targets and mechanisms of action would represent a major step forward.

Another knowledge gap is the limited understanding of the solid-state properties and polymorphism of this compound and its derivatives. Detailed crystallographic studies are few, and a deeper exploration could reveal novel crystal packing arrangements and intermolecular interactions, which are crucial for designing new materials. researchgate.net

Potential for Novel Synthetic Methodologies and Derivatization Strategies for this compound

The synthetic utility of this compound is far from fully exploited. While it serves as a precursor for heterocycles like 1,3,4-thiadiazoles, there is considerable potential for developing novel, more efficient, and environmentally benign synthetic routes. sci-hub.se Modern synthetic methods, such as catalyst-mediated cross-coupling reactions, flow chemistry, and multicomponent reactions, could be applied to this compound to generate diverse libraries of new derivatives with high efficiency and atom economy. researchgate.netresearchgate.net

Derivatization strategies could focus on several key areas:

N-functionalization: Introducing a variety of substituents on the hydrazine (B178648) nitrogen atoms could modulate the electronic properties, steric hindrance, and coordination behavior of the ligand.

Condensation Reactions: Expanding the range of aldehydes and ketones used in condensation reactions with this compound can lead to a wide array of thiohydrazones with tailored properties. sci-hub.se

Cyclization Reactions: Exploring novel cyclization pathways beyond the formation of 1,3,4-thiadiazoles could yield other heterocyclic systems like pyrazolines, thiadiazines, or pyridazines, potentially with unique chemical and physical properties. arabjchem.orgmdpi.com The use of oxamic acid thiohydrazides as precursors has shown great promise in creating diverse heterocyclic steroids, a strategy that could be adapted for this compound. mdpi.com

Future Directions in Coordination Chemistry and Functional Materials Development with this compound

The coordination chemistry of this compound is a particularly promising field for future research. Its ability to act as a versatile S,N-donor ligand suggests numerous possibilities for creating advanced functional materials.

Future work should focus on:

Multinuclear Complexes and Coordination Polymers: Moving beyond simple mononuclear complexes, the design of multinuclear clusters and coordination polymers (including Metal-Organic Frameworks, MOFs) using this compound or its derivatives as linkers is a key future direction. researchgate.netacs.org These materials could exhibit interesting properties such as porosity, catalysis, and magnetism.

Functional Materials: The development of functional materials based on this compound complexes is a major goal. This includes targeting applications in:

Catalysis: Metal complexes of thio-ligands are known catalysts. This compound complexes could be designed to catalyze a range of organic transformations. orientjchem.org

Sensors: The interaction of the sulfur and nitrogen atoms with specific analytes could be exploited to create chemosensors for detecting metal ions or small molecules. researchgate.net

Molecular Electronics: The redox-active nature of both the ligand and coordinated metal ions could be harnessed for applications in molecular switches and other electronic devices. orientjchem.org

Exploring Diverse Metal Centers: While some transition metals have been studied, a systematic exploration of this compound's coordination with a wider range of metals, including lanthanides and main group elements, could yield complexes with novel photoluminescent or magnetic properties. orientjchem.orgrsc.org

Emerging Computational and Spectroscopic Approaches for In-Depth this compound Investigations

Advanced computational and spectroscopic techniques are poised to provide unprecedented insight into the structure, bonding, and dynamics of this compound and its derivatives.

Emerging Computational Approaches:

High-Level Quantum Chemical Calculations: Beyond standard DFT, more advanced methods like Coupled Cluster (CCSD(T)) and multireference methods (CASSCF, MRCI) can provide highly accurate data on bond energies, reaction mechanisms, and excited states, especially for complex metal-ligand systems. mit.eduuantwerpen.be These methods can help resolve ambiguities in bonding descriptions, particularly for systems with significant electron delocalization or weak interactions. researchgate.netrsc.org

Machine Learning (ML) and AI: ML models are emerging as powerful tools to accelerate the discovery of new molecules and materials. mit.edu Trained on quantum mechanical data, ML potentials can predict properties of new this compound derivatives and their complexes with high speed and reasonable accuracy, facilitating high-throughput virtual screening.

Molecular Dynamics (MD) Simulations: MD simulations can probe the dynamic behavior of this compound-based systems in solution, providing insights into conformational changes, solvent effects, and the assembly of supramolecular structures.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex NMR spectra of new derivatives and metal complexes, providing definitive structural information in solution.

Derivative Spectroscopy: The use of first or higher-order derivatives of UV-Vis absorbance spectra can enhance the resolution of overlapping bands, allowing for more precise characterization of different electronic transitions and structural phases of molecules in solution. nih.gov

Advanced Mass Spectrometry: Techniques such as HPLC-ESI-QTOF-MS/MS enable detailed fragmentation studies, which are crucial for the structural elucidation of newly synthesized compounds and for identifying components in complex mixtures. acs.org

By integrating these advanced experimental and computational tools, researchers can close the existing knowledge gaps and unlock the full potential of this compound chemistry, paving the way for new discoveries in materials science, catalysis, and beyond.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing ethanethiohydrazide?

this compound synthesis typically involves condensation reactions between thiohydrazides and ethylating agents under controlled conditions. Key steps include:

- Purification : Column chromatography or recrystallization to isolate the compound .

- Characterization : Use NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure. X-ray crystallography may resolve ambiguities in stereochemistry .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity for reproducible experiments .

Q. How can researchers ensure reproducibility in this compound-based experiments?

- Detailed Methods : Document reaction conditions (temperature, solvent, molar ratios), and include error margins for instrumental measurements (e.g., ±0.1°C for temperature-sensitive reactions) .

- Reference Standards : Compare spectral data with published literature or commercial standards (if available). Cross-validate results using independent techniques (e.g., NMR and Raman spectroscopy) .

- Data Sharing : Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound?

- Toxicity Mitigation : Use fume hoods, gloves, and eye protection due to potential neurotoxic and irritant properties.

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can contradictory data in this compound reactivity studies be resolved?

- Root-Cause Analysis : Compare experimental variables (e.g., solvent polarity, catalyst presence) across studies. For example, discrepancies in reaction yields may stem from trace moisture in solvents .

- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and identify thermodynamic vs. kinetic product dominance .

- Collaborative Validation : Replicate conflicting experiments in independent labs, standardizing protocols to isolate variables .

Q. What advanced techniques are suitable for studying this compound’s interaction with biomolecules?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins or DNA .

- Molecular Dynamics Simulations : Analyze conformational changes in target biomolecules upon ligand binding .

- In Vivo Studies : Use fluorescent probes or isotopic labeling (e.g., ³⁵S) to track biodistribution in model organisms .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Variable Selection : Systematically modify substituents (e.g., alkyl chains, electron-withdrawing groups) while holding core structure constant .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with biological activity, reducing dimensionality in datasets .

- Validation : Use orthogonal assays (e.g., enzymatic inhibition and cytotoxicity screens) to confirm SAR trends .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing this compound toxicity data?

- Dose-Response Modeling : Fit data to Hill equations or probit models to estimate LD₅₀ values .

- Error Propagation : Calculate confidence intervals for IC₅₀ values using bootstrap resampling .

- Ethical Reporting : Avoid selective data exclusion; disclose all outliers and statistical adjustments in methods .

Q. How should researchers address gaps in existing literature on this compound’s environmental impact?

- Lifecycle Analysis : Track degradation products via LC-MS/MS in simulated environmental conditions (e.g., UV exposure, microbial activity) .

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

Data Management and Publication Standards

Q. What metadata standards should accompany this compound datasets?

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Include experimental parameters (e.g., pH, temperature), instrument calibration dates, and software versions .

- Repository Selection : Deposit data in discipline-specific repositories (e.g., PubChem for chemical properties, Zenodo for raw spectra) .

Q. How to handle negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.